N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-5-4-6-15(11-13)20-23-21(28-24-20)19-18(9-10-29-19)30(26,27)25(3)16-8-7-14(2)17(22)12-16/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRLFFPHICBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction
The thiophene scaffold is synthesized via the Hinsberg condensation , employing diethyl thioacetate and a 1,2-dicarbonyl precursor under basic conditions. Alternative routes include the Paal-Knorr thiophene synthesis , where 1,4-diketones react with phosphorus pentasulfide (P₂S₅) at elevated temperatures. For regioselective substitution at C3, direct sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C introduces the sulfonyl chloride group, which is subsequently aminated.
Sulfonamide Functionalization
Reaction of thiophene-3-sulfonyl chloride with N-methyl-3-chloro-4-methylaniline proceeds in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, yielding the N-methyl sulfonamide derivative. Critical parameters include:
- Molar ratio : 1:1.2 (sulfonyl chloride:amine) to minimize di-sulfonation.
- Temperature : 0°C to room temperature over 12 hours.
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
Preparation of the 3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-Yl Substituent
Amidoxime Intermediate Synthesis
The oxadiazole precursor, 3-methylbenzamidoxime, is synthesized from 3-methylbenzonitrile via hydroxylamine (NH₂OH) treatment in ethanol/water (3:1) at 60°C for 24 hours. Key characterization data:
Cyclization to 1,2,4-Oxadiazole
Cyclodehydration of the amidoxime with ethyl chlorooxoacetate in the presence of polymer-supported phosphazine base (PS-P₁) under microwave irradiation (100°C, 30 min) generates the 5-substituted-1,2,4-oxadiazole. Optimization data reveal:
- Catalyst loading : 1.5 equiv PS-P₁ maximizes yield (Table 1).
- Solvent : Acetonitrile (MeCN) outperforms DMF or THF in minimizing side products.
Table 1 : Optimization of Oxadiazole Cyclization Conditions
| Entry | Catalyst (equiv) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | PS-P₁ (1.0) | 80 | 45 | 62 |
| 2 | PS-P₁ (1.5) | 100 | 30 | 89 |
| 3 | PS-P₁ (2.0) | 100 | 30 | 88 |
Coupling of Thiophene Sulfonamide and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The C2 position of the thiophene sulfonamide undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C, followed by palladium-catalyzed cross-coupling with the oxadiazole zincate. Critical parameters:
Alternative Coupling via Suzuki-Miyaura
For halogenated oxadiazoles, Suzuki coupling employs boronic acid derivatives. However, the oxadiazole’s electron-deficient nature necessitates optimized conditions:
Purification and Structural Characterization
Chromatographic Purification
Crude product purification uses flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.02 (s, 1H, thiophene H4), 7.65–7.21 (m, 7H, Ar–H), 3.12 (s, 3H, N–CH₃), 2.42 (s, 3H, Ar–CH₃), 2.38 (s, 3H, Ar–CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₁₈ClN₃O₄S₂ [M+H]⁺: 476.0512; found: 476.0509.
Challenges and Optimization Opportunities
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring exhibits sensitivity to strong acids and bases. Neutral pH during coupling and purification is critical to prevent decomposition.
Regioselectivity in Thiophene Functionalization
C2 vs. C5 substitution on the thiophene ring is controlled by directing groups. The sulfonamide at C3 directs electrophiles to C2 via resonance effects.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to amine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: The presence of the oxadiazole ring suggests potential anti-inflammatory activity.
Industry
Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments with specific properties.
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide would depend on its specific application. In antimicrobial activity, it might inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. In anti-inflammatory applications, it could inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Compound A : N-(3-Methoxyphenyl)-N-Methyl-2-{3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-Yl}Thiophene-3-Sulfonamide (CAS: 1206989-07-2)
- Molecular Formula : C₂₁H₁₉N₃O₄S₃
- Molecular Weight : 473.6 g/mol
- Key Features :
- Thiophene-3-sulfonamide core with a 1,2,4-oxadiazole ring.
- N-(3-methoxyphenyl)-N-methyl substituent (electron-donating methoxy group).
- Oxadiazole substituted with 4-(methylsulfanyl)phenyl (thioether group).
- Comparison: The methoxy group in Compound A may enhance solubility compared to the chloro group in the target compound, which increases lipophilicity.
Compound B : N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine
- Molecular Formula : C₁₆H₁₃ClFN₃S
- Key Features :
- Thiazole core instead of oxadiazole.
- 4-(4-fluorophenyl) and 3-chloro-2-methylphenyl substituents.
- Comparison :
- The thiazole ring in Compound B is a five-membered heterocycle with one nitrogen and one sulfur atom, differing from the oxadiazole’s two nitrogen atoms. This affects ring aromaticity and hydrogen-bonding capacity.
- The fluorine atom on the phenyl ring may enhance metabolic stability compared to the methyl group in the target compound’s oxadiazole substituent .
Sulfonamide Derivatives with Varied Substituents
Compound C : N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Thiophene-2-Sulfonamide (CAS: 863595-16-8)
- Key Features :
- Thiophene-2-sulfonamide core.
- Thiazolo-pyridinyl substituent on the phenyl ring.
- This contrasts with the simpler 3-methylphenyl group on the oxadiazole in the target compound .
Triazole-Based Analogs
Compound D : N-(3-Chloro-2-Methylphenyl)-2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide (CAS: 562829-68-9)
- Molecular Formula : C₁₈H₁₈ClN₅OS₂
- Key Features :
- 1,2,4-Triazole core with a thiophene substituent.
- Acetamide linker instead of sulfonamide.
- The triazole ring offers different hydrogen-bonding profiles compared to oxadiazole .
Structural and Functional Implications
Electronic and Lipophilicity Trends
- Chloro vs. Methoxy Groups : Chloro substituents (target compound) increase lipophilicity (ClogP ~3.5) and electron-withdrawing effects, whereas methoxy groups (Compound A) enhance solubility (ClogP ~2.8) .
- Oxadiazole vs. Thiazole : Oxadiazoles are more electronegative, favoring interactions with polar enzyme pockets, while thiazoles (Compound B) may engage in π-π stacking due to aromaticity .
Biological Activity
N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
The compound features a thiophene ring, an oxadiazole moiety, and a sulfonamide group, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a variety of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to the target compound have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : The oxadiazole framework has also been associated with antimicrobial activity. A study highlighted that certain oxadiazole derivatives displayed significant inhibition against various bacterial strains .
Antitumor Activity
In a study focusing on the synthesis of novel 1,2,4-oxadiazoles, compounds were evaluated for their cytotoxic effects on different cancer cell lines. The results showed that some derivatives exhibited superior activity compared to established chemotherapeutics like doxorubicin. Specifically, compounds demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
Another study evaluated the antimicrobial properties of various oxadiazole derivatives against Mycobacterium tuberculosis. The findings indicated that several compounds had minimum inhibitory concentrations (MICs) comparable to standard treatments, suggesting potential for further development .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 6a | Mycobacterium tuberculosis | 0.5 |
| 6b | Staphylococcus aureus | 1.0 |
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact at the molecular level. For example, hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and amino acid residues in target proteins have been identified as crucial for their biological activity . Additionally, flow cytometry assays revealed that these compounds could induce significant apoptosis in cancer cells through caspase activation and upregulation of pro-apoptotic factors like p53 .
Q & A
Q. What are the key structural features of the compound that influence its reactivity and biological activity?
The compound’s structure includes a sulfonamide group, a thiophene backbone, and a 1,2,4-oxadiazole ring. The sulfonamide group enhances interactions with biological targets (e.g., enzymes), while the oxadiazole ring contributes to electron-deficient properties, influencing reactivity in nucleophilic substitutions. Substituents like the 3-chloro-4-methylphenyl group modulate lipophilicity and steric effects, affecting membrane permeability and target binding .
Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?
Synthesis involves:
- Step 1: Formation of the oxadiazole ring via cyclization of an amidoxime precursor with a carboxylic acid derivative under acidic conditions.
- Step 2: Thiophene sulfonylation using chlorosulfonic acid, followed by substitution with N-methyl-3-chloro-4-methylaniline.
- Step 3: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-methylphenyl group to the oxadiazole ring .
Q. How is the purity and identity of the compound confirmed in academic research?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (±0.001 Da tolerance).
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is typically required for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the compound in multi-step syntheses?
- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent Optimization: Use DMF for polar intermediates or toluene for non-polar steps.
- Temperature Control: Maintain 80–100°C for cyclization steps to avoid side reactions.
- Flow Chemistry: Continuous flow reactors improve mixing and heat transfer, increasing yield by 15–20% .
Q. What methodologies are used to resolve contradictions in biological activity data across studies?
- Comparative Assays: Replicate experiments using standardized cell lines (e.g., HEK293 or HeLa) and positive controls.
- Dose-Response Curves: Calculate IC₅₀ values under identical pH and temperature conditions.
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2 or bacterial dihydropteroate synthase) .
Q. How can computational modeling (e.g., DFT) predict the reactivity of the compound with biological targets?
- Density Functional Theory (DFT): Analyze electron density maps to identify nucleophilic/electrophilic regions.
- Molecular Docking: Simulate binding to protein active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis.
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives?
- Systematic Substitution: Replace the 3-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- In Silico Screening: Use QSAR models to predict bioactivity based on descriptors like logP and polar surface area.
- Bioassay Profiling: Test derivatives against a panel of enzymes or pathogens to identify pharmacophore requirements .
Q. How do stability studies under varying pH and temperature conditions inform experimental handling?
- Accelerated Degradation Tests: Incubate the compound at 40°C/75% RH for 4 weeks to simulate long-term storage.
- pH Stability: Monitor degradation via HPLC at pH 2 (gastric) and pH 7.4 (physiological).
- Light Sensitivity: Store in amber vials if UV-Vis shows absorbance <300 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
